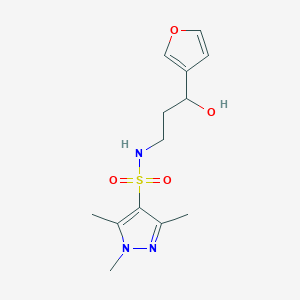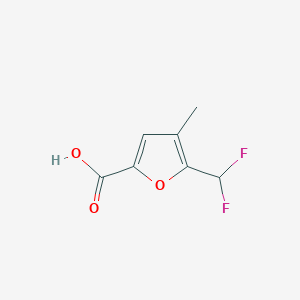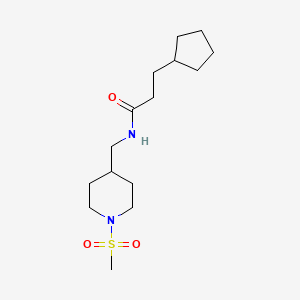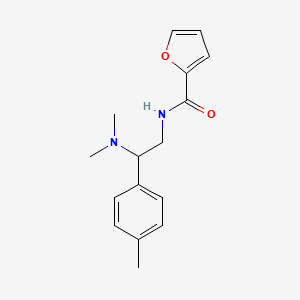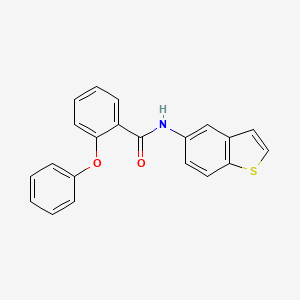
N-(1-ベンゾチオフェン-5-イル)-2-フェノキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
科学的研究の応用
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Its derivatives are explored for use in organic semiconductors and photovoltaic cells.
Biological Studies: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
作用機序
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-beta protein . This interaction is central to the compound’s neuroprotective properties .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-2-phenoxybenzamide are primarily related to the pathogenesis of Alzheimer’s disease. The compound’s interaction with the Amyloid beta A4 protein can influence the accumulation of Amyloid-beta protein, which is considered central to the disease’s pathogenesis .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide ’s action include neuroprotection and promotion of neurite outgrowth . These effects are observed in models of Alzheimer’s disease, indicating the compound’s potential therapeutic benefits .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
類似化合物との比較
Similar Compounds
- N-(1-benzothiophen-5-yl)-4-fluorobenzamide
- N-(1-benzothiophen-5-yl)-4-(methylsulfonyl)benzamide
- N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide
Uniqueness
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science applications.
特性
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-21(22-16-10-11-20-15(14-16)12-13-25-20)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-14H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDCUABZDCOWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
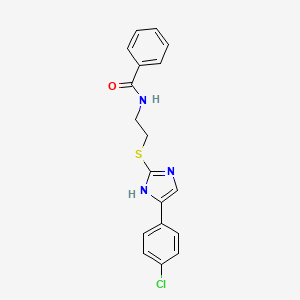
![[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea](/img/structure/B2558453.png)
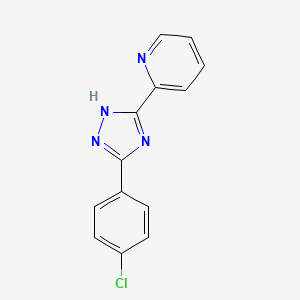
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)
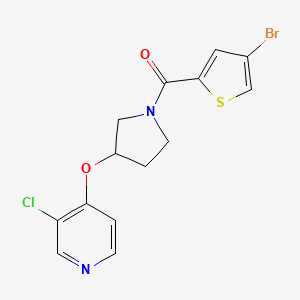
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)
![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)
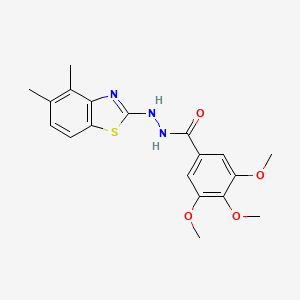
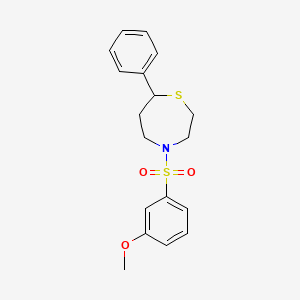
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)
